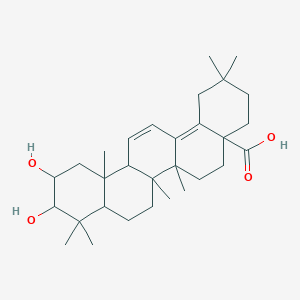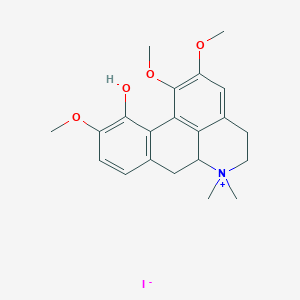![molecular formula C10H16N2S B12324806 N,N-dimethyl-1-(4,5,6,7-tetrahydrothieno[2,3-c]pyridin-7-yl)methanamine](/img/structure/B12324806.png)
N,N-dimethyl-1-(4,5,6,7-tetrahydrothieno[2,3-c]pyridin-7-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Bis(2-hydroxyethylamino)toluene sulfate is an organic compound with the chemical formula C10H16N2S. It is known for its applications in various chemical industries, particularly as a curing agent and cross-linking agent. This compound is also used as an intermediate in the production of dyes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2,6-Bis(2-hydroxyethylamino)toluene sulfate involves multiple synthetic routes. One common method is the reaction of toluene diisocyanate with ethanolamine. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of 2,6-Bis(2-hydroxyethylamino)toluene sulfate is often carried out in large reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then cooled, and the product is purified through crystallization or other separation techniques .
Chemical Reactions Analysis
Types of Reactions
2,6-Bis(2-hydroxyethylamino)toluene sulfate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert it into simpler amine derivatives.
Substitution: It can undergo substitution reactions where the hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield primary amines .
Scientific Research Applications
2,6-Bis(2-hydroxyethylamino)toluene sulfate has a wide range of applications in scientific research:
Chemistry: It is used as a cross-linking agent in polymer chemistry.
Biology: It serves as a reagent in biochemical assays.
Medicine: Research is ongoing into its potential use in drug delivery systems.
Industry: It is employed in the production of dyes and as a curing agent in the manufacture of resins.
Mechanism of Action
The mechanism by which 2,6-Bis(2-hydroxyethylamino)toluene sulfate exerts its effects involves its ability to form stable complexes with various substrates. This compound can interact with molecular targets through hydrogen bonding and electrostatic interactions, influencing the pathways involved in the reactions it participates in .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Bis(2-hydroxyethylamino)toluene sulfate
- 2,6-Diaminotoluene sulfate
- 2,6-Bis(2-hydroxyethylamino)benzene sulfate
Uniqueness
2,6-Bis(2-hydroxyethylamino)toluene sulfate is unique due to its specific structural configuration, which allows it to act as an effective cross-linking agent and curing agent. Its ability to form stable complexes with various substrates makes it particularly valuable in industrial applications .
Properties
Molecular Formula |
C10H16N2S |
|---|---|
Molecular Weight |
196.31 g/mol |
IUPAC Name |
N,N-dimethyl-1-(4,5,6,7-tetrahydrothieno[2,3-c]pyridin-7-yl)methanamine |
InChI |
InChI=1S/C10H16N2S/c1-12(2)7-9-10-8(3-5-11-9)4-6-13-10/h4,6,9,11H,3,5,7H2,1-2H3 |
InChI Key |
LOFFQWFBYYUVBR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1C2=C(CCN1)C=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


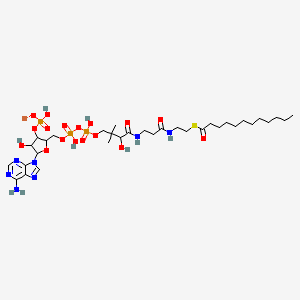
![5,9,14,18-tetrathiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),3(10),4(8),6,13(17),15-hexaene-2,11-dione](/img/structure/B12324725.png)
![N-[1-[1,12-dihydroxy-3,5-dimethoxy-9-(4-methoxyphenyl)-10-phenyl-8-oxatricyclo[7.2.1.02,7]dodeca-2(7),3,5-triene-11-carbonyl]pyrrolidin-2-yl]-2-methylbutanamide](/img/structure/B12324735.png)
![Sodium;3,4,5-trihydroxy-6-[2-[(5-nitro-1,3-thiazol-2-yl)carbamoyl]phenoxy]oxane-2-carboxylate](/img/structure/B12324738.png)
![5-[(3S)-3-(2-methylpropyl)piperazin-1-yl]sulfonylisoquinoline](/img/structure/B12324750.png)
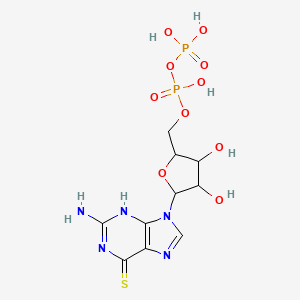


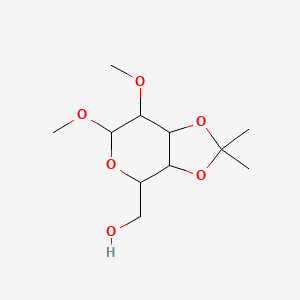

![3-[3-(4-Fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)-1-phenylazetidin-2-one](/img/structure/B12324779.png)
![2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[[[(2-methylpropan-2-yl)oxyamino]-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]pentanoic acid](/img/structure/B12324787.png)
